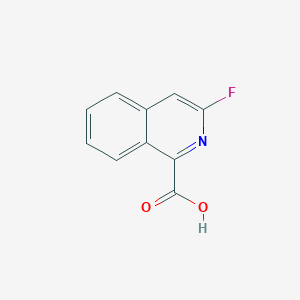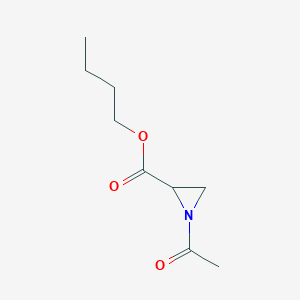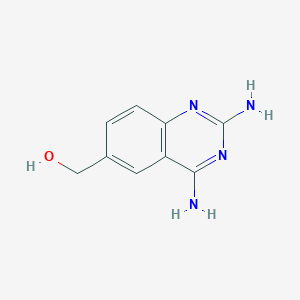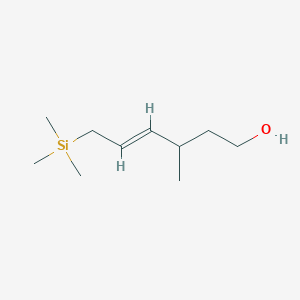![molecular formula C11H13NO2 B11906047 2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)
2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol is a spirocyclic compound that features a unique three-dimensional structure. This compound is characterized by a benzofuran ring fused to a pyrrolidine ring, with a hydroxyl group attached to the benzofuran moiety. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol typically involves a multi-step process. One common method includes the cycloaddition reaction between benzofuran derivatives and pyrrolidine precursors. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzofuran and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the benzofuran or pyrrolidine rings .
Scientific Research Applications
2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Spiro[pyrrolidine-3,3’-oxindoles]: These compounds share a similar spirocyclic structure but differ in the nature of the fused rings.
Spiro[indoline-3,3’-pyrrolidines]: These compounds also feature a spirocyclic structure with an indoline ring fused to a pyrrolidine ring.
Uniqueness: 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol is unique due to its specific combination of benzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties. The presence of the hydroxyl group further enhances its reactivity and potential for functionalization .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
spiro[2H-1-benzofuran-3,3'-pyrrolidine]-6-ol |
InChI |
InChI=1S/C11H13NO2/c13-8-1-2-9-10(5-8)14-7-11(9)3-4-12-6-11/h1-2,5,12-13H,3-4,6-7H2 |
InChI Key |
WUOUWFIYLUJUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12COC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[Ethenyl(dimethyl)silyl]methyl}aniline](/img/structure/B11905989.png)

![9H-Pyrano[2,3-g][1,3]benzothiazole](/img/structure/B11906000.png)
![2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid](/img/structure/B11906011.png)
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)







